4-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]MORPHOLINE
Description
Properties
IUPAC Name |
4-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-13-4-6-14(7-5-13)26(21,22)17-18(20-8-10-23-11-9-20)24-16(19-17)15-3-2-12-25-15/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTHAFWJDFXSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
- Ynamide precursor : Prepared by treating N-propargyl morpholine with 4-methylbenzenesulfonyl chloride in dichloromethane under basic conditions (triethylamine, 0°C to room temperature, 12 hours).
- Thiophene-derived nitrile oxide : Generated in situ from thiophen-2-carbaldehyde oxime via chlorination (N-chlorosuccinimide, DMF) and subsequent dehydrohalogenation.
Cycloaddition Reaction
Combining the ynamide (1.0 equiv) and nitrile oxide (1.2 equiv) in 1,4-dioxane with PicAuCl₂ (5 mol%) as the catalyst at 90°C for 6 hours yields the 1,3-oxazole intermediate. Microwave irradiation (150 W, 120°C, 30 minutes) enhances reaction efficiency, achieving 85–92% conversion.
Critical parameters :
- Catalyst loading : <5 mol% PicAuCl₂ minimizes side reactions.
- Solvent polarity : 1,4-Dioxane outperforms toluene or THF in regioselectivity.
- Temperature control : Exceeding 100°C promotes decomposition of the nitrile oxide.
Sulfonylation of the Oxazole Intermediate
The 4-methylbenzenesulfonyl group is introduced at position 4 via electrophilic aromatic substitution (EAS) or directed ortho-metalation.
Directed Ortho-Metalation Strategy
- Lithiation : Treating the oxazole intermediate with LDA (2.2 equiv) in THF at −78°C generates a stabilized aryl lithium species.
- Sulfonylation : Quenching with 4-methylbenzenesulfonyl chloride (1.5 equiv) at −78°C, followed by warming to room temperature, affords the sulfonylated product in 70–78% yield.
Spectroscopic validation :
- ¹H NMR : Aromatic protons of the tosyl group appear as two doublets at δ 7.72 (d, J = 8.2 Hz) and 7.32 (d, J = 8.0 Hz).
- IR : S=O stretches at 1173 cm⁻¹ and 1360 cm⁻¹ confirm sulfonyl incorporation.
Morpholine Ring Installation
The morpholine moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
SNAr Reaction
Heating the sulfonylated oxazole (1.0 equiv) with morpholine (3.0 equiv) and K₂CO₃ (2.0 equiv) in DMF at 120°C for 24 hours installs the morpholine ring at position 5. Microwave-assisted conditions (180°C, 30 minutes) improve yields to 88%.
Side reactions :
- Overalkylation at the oxazole nitrogen is suppressed using excess morpholine.
- Hydrolysis of the sulfonyl group is avoided by excluding aqueous workup until final quenching.
Optimization and Scalability
Microwave-Assisted Synthesis
Adapting cycloaddition and SNAr steps for microwave reactors reduces total synthesis time from 36 hours to 4.5 hours, with an overall yield increase from 52% to 81%.
Green Chemistry Considerations
Replacing DMF with cyclopentyl methyl ether (CPME) in the SNAr step reduces environmental impact while maintaining 84% yield. Catalyst recycling (PicAuCl₂) via extraction with brine-ethyl acetate mixtures achieves three reuse cycles without significant activity loss.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar oxazole ring and orthogonal orientation of the morpholine substituent. Dihedral angles between oxazole and tosyl/thiophene groups are 87.5° and 82.3°, respectively.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in substitution reactions, especially at the oxazole and thiophene rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of morpholine, including those with thiophene and sulfonamide groups, exhibit significant antitumor properties. These compounds can inhibit specific kinases involved in cancer progression. For instance, morpholine derivatives have been shown to inhibit RET kinase activity, which is crucial in certain cancers .
Antimicrobial Properties
Compounds containing thiophene rings are often associated with antimicrobial activity. Research has demonstrated that similar structures can effectively combat various bacterial strains, suggesting that 4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine may possess similar properties .
Central Nervous System (CNS) Drug Discovery
Morpholines are frequently employed in the development of CNS-active compounds due to their ability to enhance potency and bioavailability. The flexible conformation of the morpholine ring allows for effective molecular interactions within the CNS, making this compound a potential candidate for treating neurological disorders .
Case Study 1: Antitumor Efficacy
A study demonstrated that morpholine derivatives inhibited cell proliferation in RET-positive cancer cell lines. The compound's structural components were pivotal in its mechanism of action, showcasing its potential as a lead compound in cancer therapy .
Case Study 2: Antimicrobial Testing
In vitro tests showed that related thiophene-containing compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The structure of this compound suggests it may have similar efficacy .
Mechanism of Action
The mechanism of action of 4-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]MORPHOLINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The thiophene and oxazole rings can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
4-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]Morpholine (CAS: Not specified)
- Structure : Thiazole core (N and S atoms) with 4-chlorophenyl and morpholine substituents.
- Molecular Formula : C₁₃H₁₃ClN₂OS.
- Key Differences: Thiazole vs. Chlorophenyl vs. tosyl group: The electron-withdrawing Cl substituent increases electrophilicity compared to the sulfonyl group.
4-(5-[(4-Methylphenyl)Sulfonyl]-2-Phenyl-4-Pyrimidinyl)Morpholine (CAS: 478247-34-6)
Substituent Effects
Sulfonyl Group Variations
Alkyl Chain Modifications
- Molecular weight: 427.58 g/mol vs. 466.61 g/mol (target), suggesting trade-offs between bioavailability and membrane permeability.
Physicochemical Properties
| Property | Target Compound | 4-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]Morpholine | 4-(5-Tosyl-2-Phenyl-4-Pyrimidinyl)Morpholine |
|---|---|---|---|
| Molecular Weight (g/mol) | 466.61 | 296.78 | 395.47 |
| Polar Surface Area (Ų) | ~90 (estimated) | ~75 | ~85 |
| logP (Predicted) | 3.2 | 2.8 | 2.5 |
| Key Functional Groups | Tosyl, Thiophene, Oxazole | Chlorophenyl, Thiazole | Tosyl, Pyrimidine |
Biological Activity
The compound 4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structure that combines a morpholine ring with an oxazole and thiophene moiety, which are known for their diverse biological properties. This article provides a detailed overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen atom.
- An oxazole ring, which contributes to the compound's bioactivity.
- A thiophene group that enhances the overall pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxazole and sulfonamide groups may interact with specific enzymes or proteins, inhibiting their activity and thereby affecting various metabolic pathways.
- Antimicrobial Action : The presence of the thiophene ring is known to enhance antimicrobial properties by disrupting bacterial cell walls or interfering with metabolic processes.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects on various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Recent studies have shown that derivatives of similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| This compound | 8 | 10 |
| Control (Standard Antibiotic) | 8 | 15 |
These results indicate that the compound has promising antibacterial properties, comparable to established antibiotics .
Anticancer Activity
In vitro studies have demonstrated that compounds with similar scaffolds show notable cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings suggest that further investigation into the anticancer potential of this compound is warranted .
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments were conducted to evaluate the efficacy of various sulfonamide derivatives against common bacterial strains. The results indicated that compounds with a thiophene moiety exhibited enhanced antibacterial activity due to their ability to penetrate bacterial membranes effectively .
- Anticancer Investigation : In a recent study, researchers synthesized several oxazole derivatives and tested their effects on human cancer cell lines. The results showed significant growth inhibition in MCF-7 cells, with the mechanism involving oxidative stress and DNA damage .
Q & A
Q. What are the key synthetic strategies for constructing the oxazole-thiophene-morpholine scaffold in this compound?
The synthesis involves sequential heterocycle formation and functional group coupling. Critical steps include:
- Oxazole ring construction : Cyclocondensation of a β-ketoamide precursor with a thiophen-2-yl carbonyl derivative under acidic conditions (e.g., PPA or POCl₃) .
- Sulfonylation : Reaction of the oxazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
- Morpholine incorporation : Nucleophilic substitution at the oxazole's 5-position using morpholine under reflux conditions in aprotic solvents (e.g., DMF or THF) .
Q. How is the compound structurally characterized to confirm regioselectivity and purity?
- Spectroscopic methods :
- ¹H/¹³C NMR : Distinct signals for thiophene protons (δ 7.2–7.5 ppm), oxazole protons (δ 8.1–8.3 ppm), and morpholine carbons (δ 45–67 ppm) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ = 449.1234) .
Advanced Research Questions
Q. How can competing side reactions during sulfonylation be minimized?
Side products (e.g., over-sulfonated derivatives) arise from excess sulfonylating agents or improper stoichiometry. Mitigation strategies include:
- Controlled reagent addition : Slow addition of 4-methylbenzenesulfonyl chloride at 0–5°C .
- Catalytic bases : Use of DMAP to enhance reaction efficiency and reduce byproducts .
- Purification : Gradient column chromatography (hexane:ethyl acetate, 3:1 to 1:2) isolates the target compound (>95% purity) .
Q. What methodological approaches resolve discrepancies in reported biological activity data?
Conflicting results (e.g., neuroprotective vs. cytotoxic effects) may stem from assay variability or cellular uptake differences. Solutions include:
- Orthogonal assays : Pair cell-based viability assays (e.g., MTT) with target-specific enzyme inhibition studies (e.g., kinase profiling) .
- Isotopic labeling : Use of ³H/¹⁴C-labeled analogs to quantify intracellular accumulation .
- Computational modeling : DFT studies to correlate electronic properties (e.g., sulfonyl group electron-withdrawing effects) with bioactivity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
Discrepancies often arise from crystallinity variations or residual solvents. Methodological refinements:
- Thermogravimetric analysis (TGA) : Quantify solvent residues affecting solubility measurements .
- Hansen solubility parameters : Predict optimal solvents (e.g., DMSO for polar, chloroform for nonpolar) based on HSP values .
Experimental Design Considerations
Q. What strategies optimize the yield of the final cyclization step?
Low yields in oxazole formation are addressed via:
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves yield by 15–20% .
- Catalyst screening : Lewis acids like Zn(OTf)₂ enhance cyclization efficiency (yield >85%) .
Comparative Reactivity Analysis
Key Research Gaps and Proposals
- Mechanistic studies : Elucidate the sulfonyl group’s role in modulating biological target engagement via cryo-EM or SPR .
- Scalable synthesis : Evaluate continuous-flow reactors for multi-step synthesis to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
